Cas no 2679808-44-5 (benzyl N-{3-bromo-2,4-difluoro-6-(3R,5S)-3,4,5-trimethylpiperazin-1-ylphenyl}carbamate)
2679808-44-5 structure
Product Name:benzyl N-{3-bromo-2,4-difluoro-6-(3R,5S)-3,4,5-trimethylpiperazin-1-ylphenyl}carbamate
Numéro CAS:2679808-44-5
Le MF:C21H24BrF2N3O2
Mégawatts:468.334971427917
CID:5619328
PubChem ID:165923737
Update Time:2025-06-11
benzyl N-{3-bromo-2,4-difluoro-6-(3R,5S)-3,4,5-trimethylpiperazin-1-ylphenyl}carbamate Propriétés chimiques et physiques
Nom et identifiant
-
- 2679808-44-5
- benzyl N-{3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl}carbamate
- EN300-28304559
- benzyl N-{3-bromo-2,4-difluoro-6-(3R,5S)-3,4,5-trimethylpiperazin-1-ylphenyl}carbamate
-
- Piscine à noyau: 1S/C21H24BrF2N3O2/c1-13-10-27(11-14(2)26(13)3)17-9-16(23)18(22)19(24)20(17)25-21(28)29-12-15-7-5-4-6-8-15/h4-9,13-14H,10-12H2,1-3H3,(H,25,28)/t13-,14+
- La clé Inchi: IASFCGPWFMKJIC-OKILXGFUSA-N
- Sourire: BrC1=C(C=C(C(=C1F)NC(=O)OCC1C=CC=CC=1)N1C[C@H](C)N(C)[C@H](C)C1)F
Propriétés calculées
- Qualité précise: 467.10200g/mol
- Masse isotopique unique: 467.10200g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 29
- Nombre de liaisons rotatives: 5
- Complexité: 540
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.7
- Surface topologique des pôles: 44.8Ų
benzyl N-{3-bromo-2,4-difluoro-6-(3R,5S)-3,4,5-trimethylpiperazin-1-ylphenyl}carbamate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28304559-1g |
benzyl N-{3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl}carbamate |
2679808-44-5 | 1g |
$1714.0 | 2023-09-07 | ||
| Enamine | EN300-28304559-5g |
benzyl N-{3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl}carbamate |
2679808-44-5 | 5g |
$4972.0 | 2023-09-07 | ||
| Enamine | EN300-28304559-10g |
benzyl N-{3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl}carbamate |
2679808-44-5 | 10g |
$7373.0 | 2023-09-07 | ||
| Enamine | EN300-28304559-0.05g |
benzyl N-{3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl}carbamate |
2679808-44-5 | 95.0% | 0.05g |
$1440.0 | 2025-03-19 | |
| Enamine | EN300-28304559-0.1g |
benzyl N-{3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl}carbamate |
2679808-44-5 | 95.0% | 0.1g |
$1508.0 | 2025-03-19 | |
| Enamine | EN300-28304559-0.25g |
benzyl N-{3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl}carbamate |
2679808-44-5 | 95.0% | 0.25g |
$1577.0 | 2025-03-19 | |
| Enamine | EN300-28304559-0.5g |
benzyl N-{3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl}carbamate |
2679808-44-5 | 95.0% | 0.5g |
$1646.0 | 2025-03-19 | |
| Enamine | EN300-28304559-1.0g |
benzyl N-{3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl}carbamate |
2679808-44-5 | 95.0% | 1.0g |
$1714.0 | 2025-03-19 | |
| Enamine | EN300-28304559-2.5g |
benzyl N-{3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl}carbamate |
2679808-44-5 | 95.0% | 2.5g |
$3362.0 | 2025-03-19 | |
| Enamine | EN300-28304559-5.0g |
benzyl N-{3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl}carbamate |
2679808-44-5 | 95.0% | 5.0g |
$4972.0 | 2025-03-19 |
benzyl N-{3-bromo-2,4-difluoro-6-(3R,5S)-3,4,5-trimethylpiperazin-1-ylphenyl}carbamate Littérature connexe
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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